Btk-IN-25
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Overview
Description
Btk-IN-25 is a potent inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B-cells. This compound has shown significant potential in the treatment of various B-cell malignancies and autoimmune diseases due to its ability to inhibit Bruton’s tyrosine kinase with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing Bruton’s tyrosine kinase inhibitors typically involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, aminated, or thiolated derivatives .
Scientific Research Applications
Btk-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Investigated for its potential therapeutic applications in treating B-cell malignancies, autoimmune diseases, and other conditions involving abnormal B-cell activity.
Industry: Utilized in the development of new Bruton’s tyrosine kinase inhibitors and other related compounds for pharmaceutical applications
Mechanism of Action
Btk-IN-25 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts various cellular processes such as B-cell activation, proliferation, and survival. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell malignancies.
Zanubrutinib: A selective inhibitor of Bruton’s tyrosine kinase with improved pharmacokinetic properties.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with fewer off-target effects
Uniqueness of Btk-IN-25
This compound is unique due to its high specificity and potency in inhibiting Bruton’s tyrosine kinase. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing B-cell activity and improving outcomes in models of B-cell malignancies and autoimmune diseases. Additionally, this compound has a favorable safety profile, making it a potential candidate for further development and clinical trials .
Properties
Molecular Formula |
C28H27F2N3O5 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[5-ethoxy-4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2-fluoro-4-(2-fluorophenoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27F2N3O5/c1-2-36-24-13-32-28-25(26(24)33-16-7-8-18(14-34)37-15-16)20(12-31-28)27(35)19-10-9-17(11-22(19)30)38-23-6-4-3-5-21(23)29/h3-6,9-13,16,18,34H,2,7-8,14-15H2,1H3,(H2,31,32,33)/t16-,18+/m1/s1 |
InChI Key |
KRLUJQPLADLCAK-AEFFLSMTSA-N |
Isomeric SMILES |
CCOC1=CN=C2C(=C1N[C@@H]3CC[C@H](OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F |
Canonical SMILES |
CCOC1=CN=C2C(=C1NC3CCC(OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F |
Origin of Product |
United States |
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